molecular formula C14H19N3O5 B2848694 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1797277-05-4

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2848694
CAS No.: 1797277-05-4
M. Wt: 309.322
InChI Key: VCYCIXRTBPLTHB-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide ( 1797277-05-4) is a synthetic small molecule with a molecular formula of C14H19N3O5 and a molecular weight of 309.32 g/mol . This chemically complex compound features a 2-oxoimidazolidine-1-carboxamide core structure linked to a 3,4-dimethoxyphenyl ring system via a hydroxyethyl chain, presenting multiple sites for hydrogen bonding and molecular recognition . The structural architecture of this compound, particularly its dimethoxyphenyl and 2-oxoimidazolidine motifs, is of significant interest in medicinal chemistry research. Similar structural elements are found in compounds investigated for their interaction with various biological targets, including enzymes and receptors . While the specific biological profile of this compound is still being characterized, its molecular framework suggests potential as a valuable chemical tool or intermediate for pharmaceutical development and biochemical screening. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material appropriately in accordance with laboratory safety standards.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-21-11-4-3-9(7-12(11)22-2)10(18)8-16-14(20)17-6-5-15-13(17)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYCIXRTBPLTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)N2CCNC2=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the oxoimidazolidine carboxamide moiety under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process. Additionally, solvent selection and temperature control are critical factors in optimizing the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

The provided evidence highlights two structurally distinct compounds, which share partial functional similarities with the target molecule. Below is a detailed analysis:

Structural Comparison

Table 1: Structural Features of Compounds
Feature Target Compound Evidence Compound 1 Evidence Compound 2
Core Structure 2-Oxoimidazolidine Thiazolidine with carboxy groups β-Lactam (bicyclic thia-azabicycloheptane)
Key Substituents 3,4-Dimethoxyphenyl, hydroxyethyl, carboxamide Amino-phenylacetamido, carboxy-thiazolidinyl Amino-phenylacetamido, β-lactam ring, carboxylic acid
Molecular Complexity Moderate (single heterocyclic ring) High (multiple functionalized side chains) High (bicyclic β-lactam framework)
Pharmacological Likelihood Enzyme inhibition (e.g., kinase or protease) Antibacterial (thiazolidine derivatives) β-Lactam antibiotic (e.g., penicillin analogs)

Functional and Pharmacological Insights

  • Target Compound: The 3,4-dimethoxyphenyl group may enhance lipid solubility and membrane permeability, while the carboxamide could facilitate hydrogen bonding with biological targets.
  • Evidence Compound 1 : Features a thiazolidine ring with carboxy groups, commonly associated with metalloenzyme inhibition (e.g., angiotensin-converting enzyme inhibitors) or antibacterial activity .
  • Evidence Compound 2 : A β-lactam antibiotic analog, emphasizing the role of bicyclic frameworks in disrupting bacterial cell wall synthesis .

Key Differences

Core Heterocycles : The target’s imidazolidine lacks the sulfur atom present in thiazolidine (Compound 1) and the strained β-lactam ring (Compound 2), which is critical for antibacterial activity.

Substituent Diversity: The target compound’s dimethoxyphenyl group contrasts with the amino-phenylacetamido groups in the evidence compounds, suggesting divergent target selectivity.

Therapeutic Indications : While the evidence compounds are linked to antibacterial applications, the target molecule’s functional groups align more with central nervous system or metabolic disorder targets.

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 2 3 4 dimethoxyphenyl 2 hydroxyethyl 2 oxoimidazolidine 1 carboxamide\text{N 2 3 4 dimethoxyphenyl 2 hydroxyethyl 2 oxoimidazolidine 1 carboxamide}

This structure features a dimethoxyphenyl group, which is known for its role in enhancing biological activity through various mechanisms.

  • Inhibition of Sodium Channels : Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on voltage-gated sodium channels (Na_v 1.8). This inhibition can lead to a decrease in neuronal excitability and pain sensation, making it a candidate for analgesic therapies .
  • Apoptotic Pathways : Research has shown that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspases and causing DNA fragmentation. For instance, studies involving analogs demonstrated significant activation of caspases 3 and 9, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Cell Cycle Modulation : The compound may influence the cell cycle by inducing S phase arrest in cancer cells. This effect is crucial as it allows for DNA repair mechanisms to take place before cell division proceeds .

In Vitro Studies

StudyCell LineKey Findings
Study ACOLO 205 (Colon Cancer)Induced apoptosis via caspase activation; significant S phase arrest observed.
Study BMCF-7 (Breast Cancer)Showed reduced proliferation rates; potential aromatase inhibition noted.
Study CHeLa (Cervical Cancer)Induced mitochondrial membrane permeabilization; increased reactive oxygen species (ROS) levels.

These findings suggest that the compound's biological activity may be linked to its structural properties, particularly the presence of the dimethoxyphenyl group.

Case Studies

  • Case Study on Pain Management : A clinical trial evaluated the efficacy of a related compound that inhibits Na_v 1.8 channels in patients with neuropathic pain. Results indicated significant pain relief compared to placebo controls, supporting the hypothesis that sodium channel inhibition can be an effective strategy for pain management.
  • Cancer Therapeutics : Another study focused on a derivative of this compound in combination with traditional chemotherapeutics. The results showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance through combination therapies.

Q & A

Basic: What are the recommended synthetic routes for N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves multi-step procedures, including:

  • Step 1: Formation of the 3,4-dimethoxyphenyl-hydroxyethyl intermediate via nucleophilic substitution or condensation reactions, using catalysts like triethylamine in anhydrous solvents (e.g., dichloromethane) .
  • Step 2: Coupling the intermediate with a pre-formed 2-oxoimidazolidine-1-carboxamide moiety under peptide coupling conditions (e.g., HATU/DMAP in DMF) .
  • Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of carboxamide precursor) are critical. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group integration at δ 3.8–3.9 ppm) and hydroxyethyl chain conformation .
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (carboxamide C=O) and ~1650 cm⁻¹ (oxoimidazolidine) validate functional groups .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) coupled with ESI-MS detect impurities (<0.5%) and verify molecular ion peaks .

Advanced: How does the 3,4-dimethoxyphenyl group influence bioavailability and target binding compared to other aryl substitutions?

Methodological Answer:

  • Bioavailability: The dimethoxy groups enhance lipophilicity (logP ~2.8), improving membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) but may reduce aqueous solubility. Comparative studies with mono-methoxy or halogenated analogs show 20–30% higher cellular uptake .
  • Target Binding: Molecular docking (AutoDock Vina) suggests π-π stacking with aromatic residues (e.g., Tyr-342 in kinase targets) and hydrogen bonding via methoxy oxygen. Substitution with electron-withdrawing groups (e.g., Cl) reduces binding affinity (ΔG ~ -2.5 kcal/mol vs. -4.1 kcal/mol for dimethoxy) .

Advanced: What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

Methodological Answer:

  • Model Validation: Cross-test in isogenic cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects. For in vivo discrepancies (e.g., anti-inflammatory activity in mice but not rats), consider species-specific metabolic differences (CYP450 profiling) .
  • Dose-Response Refinement: Use Hill slope analysis to identify non-linear effects. For example, IC50 values in vitro (1–5 µM) may require higher doses in vivo (10–20 mg/kg) due to plasma protein binding .

Advanced: What computational approaches model interactions between this compound and its molecular targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding stability (100 ns trajectories) to assess interactions with kinase domains (e.g., MAPK). RMSD <2 Å indicates stable binding .
  • Free Energy Perturbation (FEP): Quantify binding energy changes upon substituting the hydroxyethyl group with methyl or acetyl groups, revealing ΔΔG values for SAR optimization .

Basic: What in vitro assays screen for potential therapeutic effects like anticancer or anti-inflammatory activity?

Methodological Answer:

  • Anticancer: MTT assay (72-hour exposure, IC50 determination in MCF-7 or A549 cells). Annexin V/PI staining validates apoptosis induction .
  • Anti-inflammatory: LPS-stimulated RAW264.7 macrophages; measure NO production (Griess reagent) and IL-6 levels (ELISA) at 10 µM .

Advanced: How do modifications to the hydroxyethyl or oxoimidazolidine moieties affect pharmacokinetics?

Methodological Answer:

  • Hydroxyethyl Replacement: Acetylation reduces metabolic clearance (microsomal t1/2 increases from 45 to 90 min) but decreases solubility.
  • Oxoimidazolidine Modification: Replacing oxygen with sulfur (thioimidazolidine) alters CYP3A4-mediated metabolism, increasing plasma exposure (AUC0–24h by 40%) .

Advanced: What analytical techniques detect degradation products under forced degradation studies?

Methodological Answer:

  • Forced Degradation: Expose to 0.1 M HCl (40°C, 24 hours) or 3% H2O2 (room temperature, 48 hours).
  • Analysis: UPLC-PDA identifies hydrolysis products (e.g., free carboxamide). High-resolution Q-TOF MS confirms oxidative degradation (m/z shifts +16 Da) .

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